molecular formula C14H11FO3 B6323034 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol CAS No. 1261921-78-1

4-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Cat. No.: B6323034
CAS No.: 1261921-78-1
M. Wt: 246.23 g/mol
InChI Key: BFSJVOZOBDGNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-methoxycarbonylphenyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a fluoro and methoxycarbonyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxycarbonylphenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with a suitable phenol derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent like tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxycarbonylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-(3-Fluoro-4-methoxycarbonylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluoro and methoxycarbonyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxycarbonylphenylboronic acid
  • 4-Fluoro-3-methoxycarbonylphenol
  • 3-Fluoro-4-hydroxyphenylboronic acid

Uniqueness

4-(3-Fluoro-4-methoxycarbonylphenyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-fluoro-4-(4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSJVOZOBDGNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598564
Record name Methyl 3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-78-1
Record name Methyl 3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.